molecular formula C10H9NO5 B1529944 3-(4-Nitrophenyl)oxetane-3-carboxylic acid CAS No. 1393544-71-2

3-(4-Nitrophenyl)oxetane-3-carboxylic acid

Cat. No. B1529944
M. Wt: 223.18 g/mol
InChI Key: BWZUDZZWFYBRSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid comprises a central oxetane ring, a 4-nitrophenyl group, and a carboxylic acid group. The empirical formula is C4H6O3 .


Physical And Chemical Properties Analysis

The empirical formula of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid is C4H6O3, and its molecular weight is 102.09 . It is a liquid at room temperature .

Scientific Research Applications

Magnetism and Structural Scaffolding

Compounds structurally related to 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, such as nitroxides, demonstrate unique magnetic properties. For example, nitroxide-based materials can form 1-D hydrogen-bonded chains that exhibit antiferromagnetic behavior, which could be utilized in the development of magnetic materials and sensors (Field & Lahti, 2003).

Metal-Organic Frameworks (MOFs)

Functionalized carboxylic acid molecules, including those similar to 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, are pivotal in synthesizing novel MOFs. These frameworks can have their properties tuned by altering the functional groups, which has implications for gas storage, catalysis, and separation processes (Gotthardt et al., 2015).

Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a fundamental reaction in organic chemistry. Research demonstrates that compounds like 3-(4-Nitrophenyl)oxetane-3-carboxylic acid can be involved in organocatalytic amide bond formation, opening new avenues for peptide synthesis and drug development (Lenstra, Rutjes, & Mecinović, 2014).

Bioisosteres for Drug Development

Oxetane rings, such as those found in 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, can act as bioisosteres for the carboxylic acid functional group. This suggests potential applications in drug discovery, where oxetane-containing compounds could be used to modify the pharmacokinetic properties of therapeutic agents (Lassalas et al., 2017).

Sensitization of Luminescence in Lanthanides

Thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, have been studied as sensitizers for Eu(III) and Tb(III) luminescence. Such complexes could have applications in the development of optical and electronic devices, including sensors and displays (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

3-(4-Nitrophenyl)oxetane-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

3-(4-nitrophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZUDZZWFYBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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